1-(5-Chloro-2-methylphenyl)-2-thiourea
Overview
Description
1-(5-Chloro-2-methylphenyl)-2-thiourea is an organic compound characterized by the presence of a thiourea group attached to a chlorinated methylphenyl ring
Mechanism of Action
Target of Action
It’s structurally similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE
, is known to target the Enoyl-[acyl-carrier-protein] reductase [NADH]
in Mycobacterium tuberculosis .
Mode of Action
It’s structurally similar compound,(3S)-N-(5-CHLORO-2-METHYLPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE
, is known to inhibit the Enoyl-[acyl-carrier-protein] reductase [NADH]
. This inhibition could potentially disrupt the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the target of its structurally similar compound, it could potentially affect the fatty acid biosynthesis pathway, specifically the synthesis of mycolic acids .
Result of Action
Based on the target of its structurally similar compound, it could potentially disrupt the integrity of the bacterial cell wall, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)-2-thiourea can be synthesized through the reaction of 5-chloro-2-methylaniline with thiocyanate under acidic conditions. The reaction typically involves the following steps:
- Dissolution of 5-chloro-2-methylaniline in an appropriate solvent such as ethanol.
- Addition of thiocyanate and an acid catalyst, such as hydrochloric acid.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolation and purification of the product through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-thiourea
- 1-(3-Chlorophenyl)-2-thiourea
- 1-(2-Chlorophenyl)-2-thiourea
Comparison: 1-(5-Chloro-2-methylphenyl)-2-thiourea is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other chlorophenyl thioureas, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAMKSMNMYWFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374013 | |
Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72806-61-2 | |
Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72806-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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